2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol
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Overview
Description
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol is a complex organic compound with a unique structure that includes a purine base, a chlorobenzyl group, and a diethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol typically involves multiple steps. One common method starts with the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride. This intermediate is then reacted with thiourea to produce 2-chlorobenzylthiourea. The next step involves the cyclization of this intermediate with ethylenediamine to form the purine ring system. Finally, the diethanolamine moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzyl and purine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance its binding affinity through hydrophobic interactions, while the diethanolamine moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobenzyl)thio]ethylamine
- N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol is unique due to its combination of a purine base with a chlorobenzyl group and a diethanolamine moiety. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
3048-87-1 |
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Molecular Formula |
C18H22ClN5O2S |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[2-[6-[(2-chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H22ClN5O2S/c19-15-4-2-1-3-14(15)11-27-18-16-17(20-12-21-18)24(13-22-16)6-5-23(7-9-25)8-10-26/h1-4,12-13,25-26H,5-11H2 |
InChI Key |
DZOKVCBQKOQRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3CCN(CCO)CCO)Cl |
Origin of Product |
United States |
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